

Chemical and Analytical Profile of Docetaxel Impurity 4

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Compound Focus: Docetaxel Impurity 4

CAS No.: 153744-63-9

Cat. No.: S1790386

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Docetaxel Impurity 4 is specifically identified as **(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid** [1]. This compound is a chiral synthon or a protected amino acid derivative, which is structurally a side-chain intermediate of docetaxel rather than a direct degradation product.

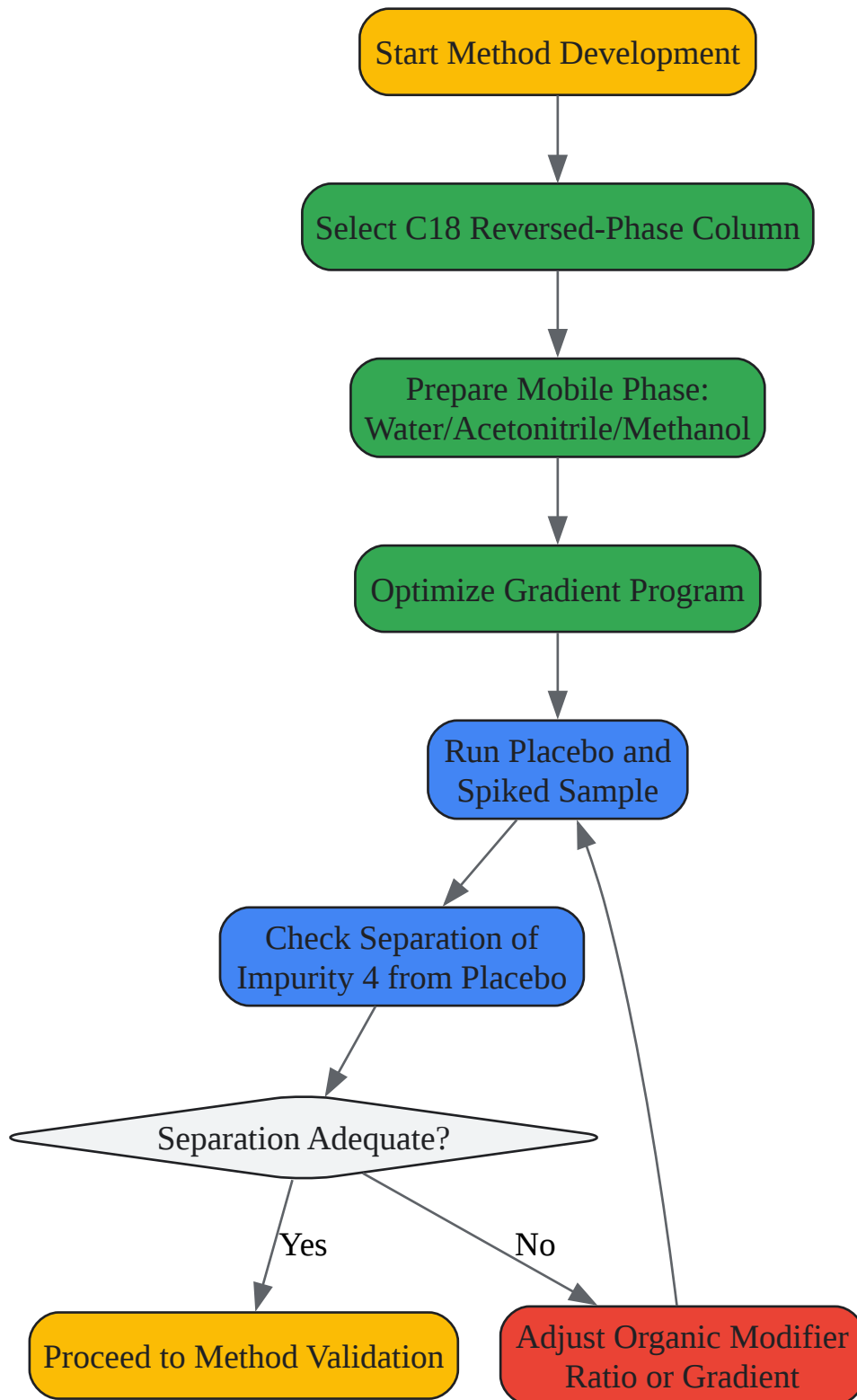
The table below summarizes its key chemical properties:

Property	Specification
Chemical Name	(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]
CAS Number	153744-63-9 [1]
Molecular Formula	C ₁₇ H ₂₃ NO ₅ [1]
Molecular Weight	321.4 g/mol [1]
Role	Process-related impurity; used as a reference standard for Analytical Method Development, Method Validation (AMV), and Quality Control (QC) for ANDA submissions [1]

Strategic Considerations for Method Development

A key challenge in analyzing docetaxel formulations is the presence of **polysorbate 80**, a common solubilizing excipient. Its chromatographic peaks can interfere with the accurate detection and quantification of drug-related impurities [2]. A stability-indicating method must be capable of separating Impurity 4 and other relevant impurities from all placebo components [2].

The following workflow outlines a systematic approach to method development, highlighting the critical step of resolving co-elution issues:



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Proposed HPLC Method Protocol

This protocol is adapted from published stability-indicating methods for docetaxel and its impurities [2] [3]. You will need to verify and optimize it specifically for Impurity 4.

- **1. Instrumentation and Conditions** The table below outlines the recommended HPLC parameters.

| **Parameter** | **Specification** | | :--- | :--- | | **HPLC System** | Agilent 1260 Infinity II or equivalent, with DAD or PDA detector [2] | | **Column** | Reversed-Phase C18 (e.g., ACE C18, 250 mm x 4.6 mm, 5 µm) [2] | | **Mobile Phase** | **A:** 10 mM Ammonium Acetate Buffer **B:** Acetonitrile **C:** Methanol [2] | | **Gradient Program** | Time (min) → %B / %C (Typical Start: 5-10% B, increasing to 70-80% B over 30-40 min) [2] | | **Flow Rate** | 1.0 mL/min [2] | | **Column Temperature** | 25-30°C [2] | | **Injection Volume** | 10-20 µL [2] | | **Detection Wavelength** | 220-230 nm (PDA recommended for peak purity assessment) [2] |

- **2. Solution Preparation**

- **Diluent:** Use a mixture of water and acetonitrile (50:50, v/v) or a solvent that fully dissolves both docetaxel and its impurities [2] [4].
- **System Suitability Solution:** Prepare a solution containing Docetaxel and Impurity 4 at a specified level to ensure adequate resolution.
- **Test Solution (Formulation):** Accurately weigh an amount of docetaxel injection concentrate equivalent to about 20 mg of docetaxel. Dissolve and dilute with diluent to a concentration of approximately 1 mg/mL of docetaxel [2].
- **Reference Solution (Impurity 4 Standard):** Accurately weigh about 5 mg of **Docetaxel Impurity 4** reference standard and transfer to a volumetric flask. Dissolve and dilute with diluent to obtain a stock solution of known concentration (e.g., 100 µg/mL). Further dilute as needed to prepare working standards [1] [3].

- **3. Analysis Procedure**

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the diluent as a blank.
- Perform injections of the system suitability solution. Ensure the resolution between the peak for Docetaxel and Impurity 4 is not less than 2.0.
- Sequentially inject the reference solution and the test solution.
- Record the chromatograms and integrate the peaks.

Method Validation Protocol

The method must be validated as per ICH guidelines. The table below summarizes key validation parameters and target criteria, which should be confirmed with experimental data for Impurity 4.

Validation Parameter	Experimental Procedure	Acceptance Criteria
Specificity	Inject placebo, standard, and stressed samples (acid, base, oxidative, thermal).	No interference from placebo or other impurities with Impurity 4 peak. Peak purity index ≥ 0.999 [2].
Linearity & Range	Prepare and analyze Impurity 4 standard solutions at a minimum of 5 concentration levels from LOQ to 1.0% or higher.	Correlation coefficient (r) > 0.999 . Relative response factor established [2] [3].
Accuracy (Recovery)	Spike placebo with known quantities of Impurity 4 at multiple levels (e.g., 0.1%, 0.5%, 1.0%). Calculate % recovery.	Average recovery between 90-110% [2].
Precision (Repeatability)	Perform six replicate injections of a test solution spiked with Impurity 4 at the specification level (e.g., 0.2%).	%RSD of peak area for Impurity 4 $\leq 5.0\%$ [3].
Limit of Quantification (LOQ)	Determine the lowest concentration that can be quantified with acceptable accuracy and precision (S/N $\sim 10:1$).	LOQ for docetaxel impurities is typically $< 0.2 \mu\text{g/mL}$ [2].

Application in Quality Control

Once validated, this method is applied in the following areas [1] [2] [3]:

- **Routine QC Testing:** For the analysis of docetaxel drug substance and its parenteral dosage forms.
- **Stability Studies:** To track the formation of Impurity 4 and other degradants over the product's shelf life under various stress conditions (e.g., heat, humidity, light).
- **Regulatory Submissions:** Providing essential data for Abbreviated New Drug Applications (ANDAs).

Notes and Precautions

- **SynZeal product information given on this website is as per the existing understanding while publishing the details on website. The customer is responsible for assessing the accuracy of the information at the time of actual purchase. [1]**
- The product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility. **SynZeal products are for analytical purpose only and not for human use. [1]**
- Different docetaxel injection formulations can use different placebo components. It is critical to verify that the method successfully separates all drug-related impurities from the specific placebo components used in your formulation [2].

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References

1. | 153744-63-9 | SynZeal Docetaxel Impurity 4 [synzeal.com]
2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using... [pmc.ncbi.nlm.nih.gov]
3. Optimizing Quality Control of Docetaxel Drug Substance and its... [link.springer.com]
4. New stability indicating method development and... [innovareacademics.in]

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